molecular formula C7H8O5S B14112767 5-(Ethylsulfonyl)furan-2-carboxylic acid

5-(Ethylsulfonyl)furan-2-carboxylic acid

Cat. No.: B14112767
M. Wt: 204.20 g/mol
InChI Key: GNFADCPHZWAOOX-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)furan-2-carboxylic acid is a furan derivative characterized by a sulfonyl (-SO₂-) group attached to the ethyl substituent at the 5-position of the furan ring and a carboxylic acid (-COOH) group at the 2-position.

Properties

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

5-ethylsulfonylfuran-2-carboxylic acid

InChI

InChI=1S/C7H8O5S/c1-2-13(10,11)6-4-3-5(12-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

GNFADCPHZWAOOX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)furan-2-carboxylic acid typically involves the sulfonation of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 5-(Ethylsulfonyl)furan-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The furan ring structure also contributes to its chemical properties and potential biological activities.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid The nitro (-NO₂) group is another strong electron-withdrawing substituent. Studies show that 5-(4-nitrophenyl)furan-2-carboxylic acid has a solubility of 0.15 mg/mL in propan-2-ol at 25°C .
  • 5-Morpholin-4-ylmethyl-furan-2-carboxylic Acid
    The morpholinylmethyl substituent introduces a tertiary amine, enhancing hydrogen-bonding capacity. This compound is classified as an irritant (Xi) , whereas sulfonyl groups are often associated with antimicrobial or enzyme-inhibiting activities, as seen in other sulfonamide-containing furans .

  • 5-Formylfuran-2-carboxylic Acid The formyl (-CHO) group is highly reactive, participating in aldol condensations.

Data Table: Key Properties of Selected Furan Derivatives

Compound Name Substituent Solubility in Propan-2-ol Bioactivity Synthesis Method
5-(Ethylsulfonyl)furan-2-carboxylic acid Ethylsulfonyl Not reported Unknown Sulfonation reaction
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl 0.15 mg/mL at 25°C Antimicrobial potential Nitration
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid Morpholinylmethyl Not reported Irritant (Xi) Nucleophilic substitution
5-Formylfuran-2-carboxylic acid Formyl Soluble in polar solvents Unknown toxicity Aldehyde introduction

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